

Application Note: Analytical Characterization of 3-Cyano-2-hydroxypropyl Benzoate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	3-Cyano-2-hydroxypropyl benzoate
CAS No.:	649571-23-3
Cat. No.:	B12602592

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Introduction & Chemical Context

3-Cyano-2-hydroxypropyl benzoate (C

H
NO
, MW: 205.21) is a bifunctional intermediate characterized by a benzoate ester, a secondary hydroxyl group, and a nitrile moiety. It is typically synthesized via the nucleophilic ring-opening of Glycidyl Benzoate with a cyanide source (e.g., NaCN or TMSCN).

Its analysis is critical for two reasons:

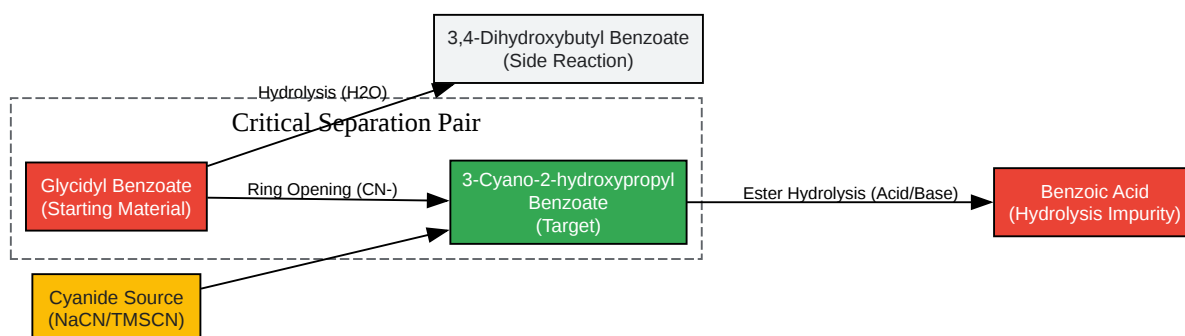
- **Process Control:** Monitoring the conversion of the genotoxic Glycidyl Benzoate (epoxide) to the nitrile.
- **Impurity Profiling:** It serves as a precursor to amino-alcohol drugs; unreacted nitrile or hydrolyzed byproducts (Benzoic acid) must be quantified.

Physicochemical Profile

Property	Value / Description
IUPAC Name	(2-hydroxy-3-cyanopropyl) benzoate
Molecular Formula	C H NO
Molecular Weight	205.21 g/mol
Solubility	Soluble in Acetonitrile, Methanol, DMSO; Sparingly soluble in Water.
Chromophores	Benzoate (nm)
Chirality	Contains one chiral center at C2. (Racemic or Enantiopure depending on synthesis).

Synthesis & Impurity Logic (Graphviz)

Understanding the chemical lineage is essential for method development. The following diagram illustrates the synthesis pathway and potential degradation products.



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Caption: Synthesis pathway showing the transformation of Glycidyl Benzoate to the Target and potential hydrolytic degradation to Benzoic Acid.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: Quantitative assay and purity determination. This method separates the target from the starting material (Glycidyl Benzoate) and hydrolysis product (Benzoic Acid).

Method Parameters

Parameter	Condition	Rationale
Column	Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 μm)	C18 provides robust retention for the benzoate moiety. 3.5 μm offers higher resolution than 5 μm for impurity separation.
Mobile Phase A	0.1% Phosphoric Acid in Water	Acidic pH suppresses ionization of Benzoic acid (pKa ~4.2), ensuring sharp peaks.
Mobile Phase B	Acetonitrile (ACN)	ACN provides lower backpressure and sharper peaks for benzoates compared to Methanol.
Flow Rate	1.0 mL/min	Standard flow for 4.6 mm ID columns.
Column Temp	30°C	Controls viscosity and retention time reproducibility.
Detection	UV at 230 nm	Max absorbance for Benzoate. 210 nm can be used for higher sensitivity of the nitrile tail but risks baseline noise.
Injection Vol	10 μL	Standard injection volume.

Gradient Program

Time (min)	% Mobile Phase B	Event
0.0	10	Initial Hold (Retain polar impurities)
2.0	10	Isocratic hold
12.0	60	Linear Gradient (Elute Target)
15.0	90	Wash (Elute Glycidyl Benzoate/Dimers)
18.0	90	Hold
18.1	10	Re-equilibration
23.0	10	End

System Suitability Criteria (Mandatory)

- Resolution (): > 2.0 between Benzoic Acid and **3-Cyano-2-hydroxypropyl benzoate**.
- Tailing Factor (): 0.8 – 1.2 for the main peak.
- RSD (n=6): < 1.0% for Area and Retention Time.

Protocol 2: LC-MS/MS Identification

Objective: Structural confirmation and identification of unknown impurities.

- Instrument: Q-TOF or Triple Quadrupole MS.
- Ionization: Electrospray Ionization (ESI) in Positive Mode.
- Mobile Phase: Replace Phosphoric Acid with 0.1% Formic Acid (Volatile).

Fragmentation Logic

The mass spectrum will exhibit a characteristic fragmentation pattern driven by the labile ester bond.

Ion (m/z)	Identity	Mechanism
206.08	ngcontent-ng-c4120160419="" _ngghost-ng-c3115686525="" class="inline ng-star-inserted">	Protonated Molecular Ion.
228.06		Sodium Adduct (Common in esters).
105.03		Benzoyl Cation (Signature peak for benzoates). Cleavage of the ester bond.[1]
84.04		Loss of Benzoic Acid (Neutral loss). Remnant: 3-cyano-2-hydroxypropyl cation.[2][3][4][5]

Protocol 3: Chiral Separation (Enantiomeric Purity)

Since the compound contains a chiral center at C2, enantiomeric separation is required if the synthesis is stereoselective (e.g., using chiral catalysts or starting from chiral epichlorohydrin).

- Column: Daicel Chiralcel OD-H or AD-H (Amylose/Cellulose derivatives).
- Mode: Normal Phase.
- Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV 230 nm.

- Expected Result: Baseline separation of (R)- and (S)- enantiomers. The benzoate group provides excellent

interaction sites for chiral recognition.

Protocol 4: NMR Characterization

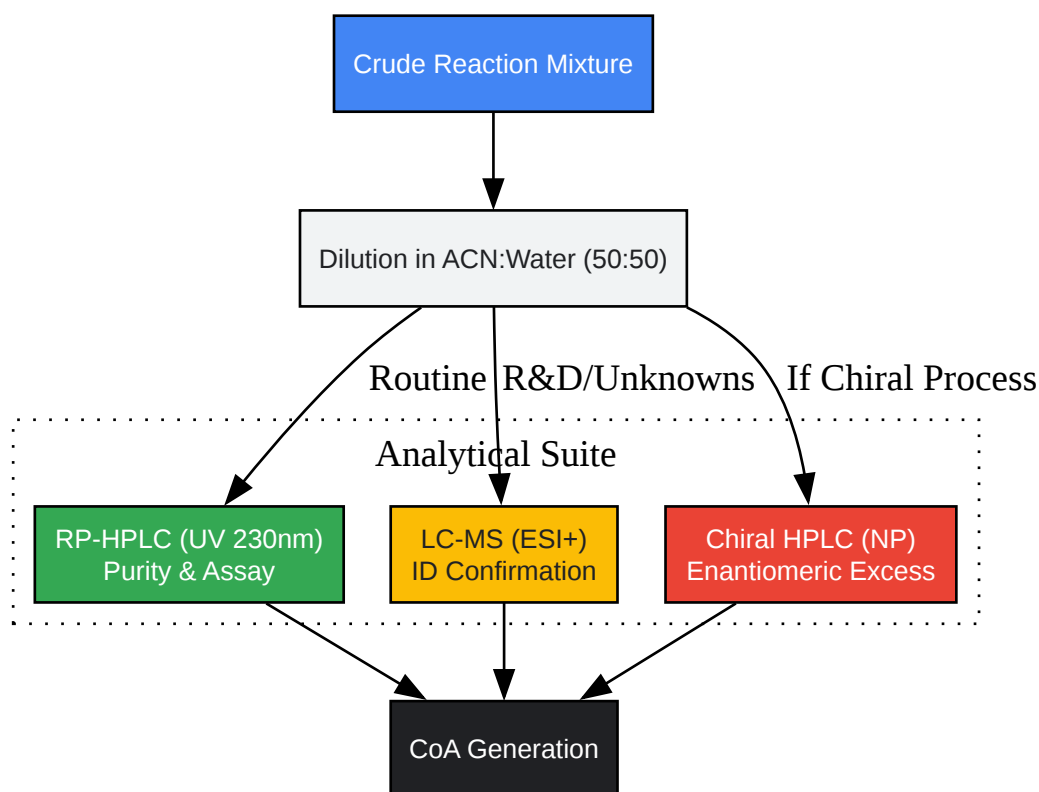
Objective: Definitive structural proof. Solvent: DMSO-

or CDCl

¹H NMR Assignments (400 MHz, DMSO-)

- 7.9 – 7.5 ppm (m, 5H): Aromatic protons (Benzoate ring).
- 5.6 ppm (d, 1H): Hydroxyl proton (-OH). (Disappears with D
O shake).
- 4.3 – 4.1 ppm (m, 2H): Methylene protons adjacent to Ester (-CH
-O-CO).
- 4.0 ppm (m, 1H): Methine proton at chiral center (-CH(OH)-).
- 2.8 – 2.7 ppm (m, 2H): Methylene protons adjacent to Nitrile (-CH
-CN).

Analytical Workflow Diagram



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Caption: Integrated analytical workflow for the characterization of **3-Cyano-2-hydroxypropyl benzoate**.

References

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